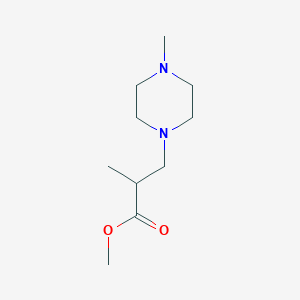
Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate” is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.27800 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate” consists of a piperazine ring attached to a propanoate group . The exact structure would require more specific information or experimental data.Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate” has a molecular weight of 200.27800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Structural Modifications and Binding Properties
- Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate, when modified, can act as a potent and selective agonist, influencing binding and functional activity in pharmaceutical research. Specifically, altering the phenyl ring of the phenyloxazole moiety with a 4-pyridyl group or a 4-methylpiperazine enhances solubility and retains potent agonistic properties (Collins et al., 1998).
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of novel dipeptides and macrocyclic peptides, demonstrating its role in creating diverse molecular structures for potential pharmaceutical applications (Yamashita et al., 2009).
Antiproliferative and Antimicrobial Activities
- Derivatives of methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate exhibit significant antiproliferative effects against various cancer cell lines, highlighting its potential in cancer research. Additionally, these compounds have shown antimicrobial activities, expanding their scope in medicinal chemistry (Božić et al., 2017).
Crystal Structure and Molecular Interaction Studies
- Research on uracil derivatives of the compound has provided insights into its crystal structure and molecular interactions, which is critical for understanding its pharmaceutical potential (Yao et al., 2013).
Synthesis of Key Precursors for Pharmaceuticals
- The compound plays a role in the synthesis of key precursors for significant pharmaceuticals like imatinib, illustrating its importance in the drug development process (Koroleva et al., 2012).
Stereochemical Analysis and Geometric Characterization
- Stereochemical studies of methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate derivatives offer valuable information on molecular geometry and interactions, essential for designing more effective drugs (Hartung et al., 2003).
Safety and Hazards
Specific safety and hazard information for “Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate” is not available in the sources I found. General safety measures for handling chemical compounds should be followed, including avoiding ingestion and inhalation, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(10(13)14-3)8-12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGSKFUJWKNKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

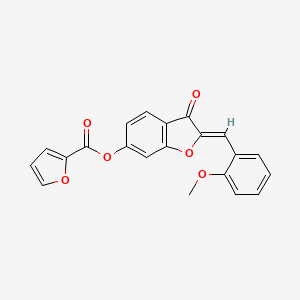
![5-[5-(Ethylsulfanyl)-1,3,4-oxadiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2910793.png)
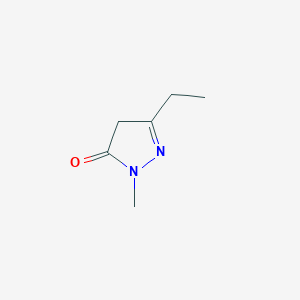
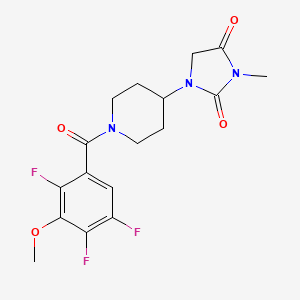
![7-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910799.png)
![Ethyl 4-[[2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2910801.png)

![ethyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2910805.png)
![4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2910806.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)
![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
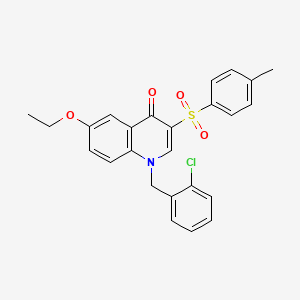
![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2910815.png)